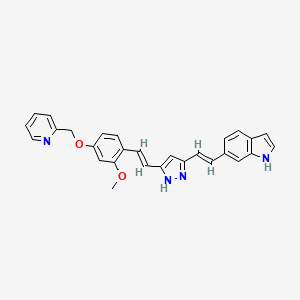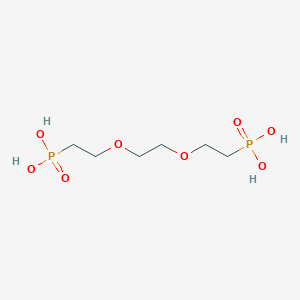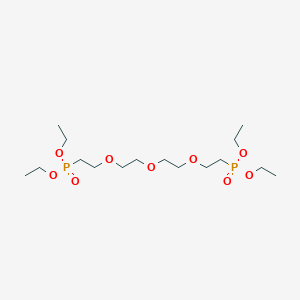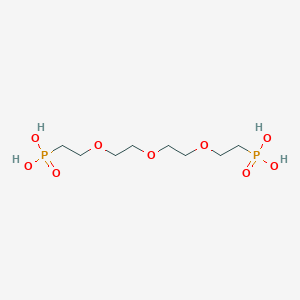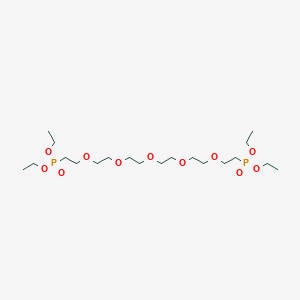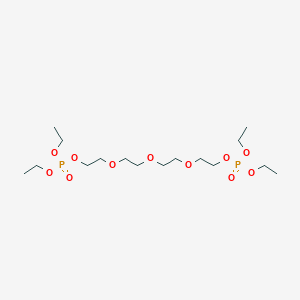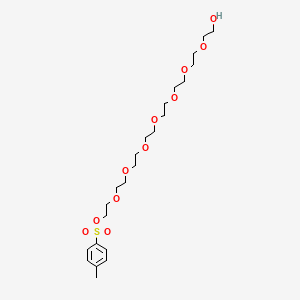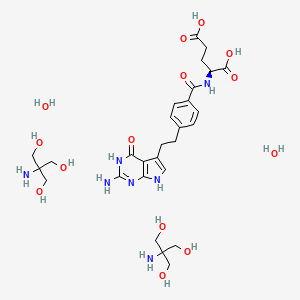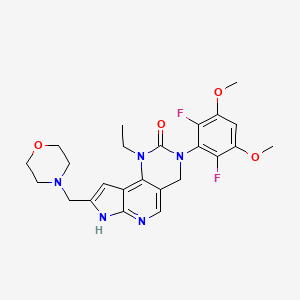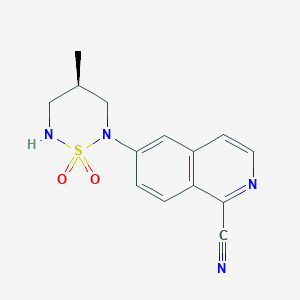
PF-06260414
Vue d'ensemble
Description
PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).
Applications De Recherche Scientifique
Modulateur sélectif des récepteurs aux androgènes
PF-06260414 est un modulateur sélectif des récepteurs aux androgènes (SARM) qui a été évalué chez l'homme {svg_1} {svg_2}. Les SARM se lient sélectivement et stimulent ou inhibent l'activité du récepteur aux androgènes (AR) dans divers tissus cibles {svg_3}. This compound possède une activité agoniste AR puissante dans un essai de reporter transcriptionnel basé sur les cellules {svg_4}.
Traitement de la faiblesse musculaire
this compound est étudié comme traitement de la faiblesse musculaire, telle que celle associée à la dystrophie musculaire {svg_5}. Il a le potentiel d'aider ceux qui souffrent de conditions de faiblesse musculaire {svg_6}.
Traitement de la sarcopénie
La sarcopénie, qui est associée au vieillissement naturel, est une autre condition pour laquelle this compound est étudié {svg_7}. Il pourrait potentiellement aider à maintenir la masse musculaire chez les personnes âgées {svg_8}.
Activité anabolique
this compound possède une activité anabolique sans activité androgénique indésirable sur les organes reproducteurs, le foie ou les reins {svg_9}. Cela en fait un candidat prometteur pour des applications thérapeutiques où une activité anabolique est souhaitée {svg_10}.
Pharmacocinétique et pharmacodynamique
La pharmacocinétique et la pharmacodynamique de this compound ont été étudiées chez des sujets masculins occidentaux et japonais en bonne santé {svg_11}. Il a une absorption rapide (T max médian, environ 1 à 2 heures), une demi-vie moyenne d'environ 6,9 à 12,8 heures {svg_12}.
Sécurité et tolérance
La sécurité et la tolérance de this compound ont été évaluées dans des essais cliniques {svg_13}. Ceci est crucial pour déterminer son potentiel d'utilisation chez l'homme {svg_14}.
Propriétés
IUPAC Name |
6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVFOXYJCREBQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612755-71-1 | |
| Record name | PF-06260414 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06260414 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06260414 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (PF-06260414)?
A: (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (this compound) functions as a selective androgen receptor modulator (SARM). While the precise downstream effects haven't been extensively studied in the provided research, SARMs generally exert their effects by binding to androgen receptors. This binding can either activate or block the receptor's activity, influencing gene expression and protein synthesis. [, , , ]
Q2: How stable is this compound in storage, and what are the implications for its use in research and testing?
A: Research indicates that this compound may exhibit instability when stored in standard stock solutions at -20°C. It is recommended to store this compound at lower temperatures, such as -80°C, to maintain its integrity over extended periods. [] This instability has significant implications for researchers developing analytical methods for detecting this compound residues. Accurate quantification relies on the compound's stability in both reference solutions and biological samples. []
Q3: How is this compound metabolized in horses, and what are the implications for doping control?
A: A study utilizing equine liver microsomes identified five metabolites of this compound. [] This metabolic profile, observed for the first time in this research, is crucial for doping control efforts in equestrian sports. Understanding the metabolic breakdown products allows for the development of targeted detection methods, ensuring the integrity of competitions. []
Q4: What analytical techniques are primarily used to study this compound?
A: Mass spectrometry plays a crucial role in characterizing and analyzing this compound. Specifically, electron ionization and electrospray ionization/collision-induced dissociation coupled with high-resolution mass spectrometry have been employed to elucidate the compound's fragmentation patterns and identify characteristic precursor-product ion relationships. [] This information is essential for developing sensitive and selective analytical methods for detecting this compound in various matrices. []
Q5: Beyond its potential for misuse in athletics, are there other areas where understanding the distribution and use of this compound is important?
A: Yes, research suggests a potential interest in this compound within certain geographical areas, particularly those near military installations. [] While the reasons behind this interest require further investigation, it highlights the importance of monitoring trends in the use of such compounds. Understanding the reasons behind localized interest in specific SARMs can aid in developing targeted awareness campaigns and informing public health initiatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


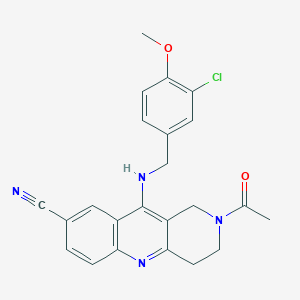
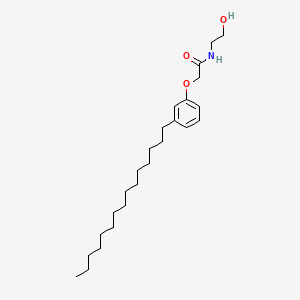
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)
